molecular formula C7H17N2OP B8432077 1-[(Dimethylphosphoryl)methyl]piperazine

1-[(Dimethylphosphoryl)methyl]piperazine

Cat. No.: B8432077
M. Wt: 176.20 g/mol
InChI Key: IYMUNSAIIAKDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Dimethylphosphoryl)methyl]piperazine is a useful research compound. Its molecular formula is C7H17N2OP and its molecular weight is 176.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H17N2OP

Molecular Weight

176.20 g/mol

IUPAC Name

1-(dimethylphosphorylmethyl)piperazine

InChI

InChI=1S/C7H17N2OP/c1-11(2,10)7-9-5-3-8-4-6-9/h8H,3-7H2,1-2H3

InChI Key

IYMUNSAIIAKDRC-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CN1CCNCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a flask was charged with benzyl 4-((dimethylphosphinoyl)methyl)piperazine-1-carboxylate (200 mg) and 10% palladium on carbon in methanol (20 mL). The mixture was stirred at room temperature under H2 atmosphere. The mixture was filtered through Celite and all solvents were removed under reduced pressure to give a white crystalline solid, which was used without further purification. LCMS ESI(+) m/z: 177 (M+1).
Name
benzyl 4-((dimethylphosphinoyl)methyl)piperazine-1-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

tert-butyl 4-[(dimethylphosphoryl)methyl]piperazine-1-carboxylate (1.01 g, 3.66 mmole) was dissolved in 7 mL of anhydrous dichloromethane. At 0° C., 7 mL of TFA:DCM=1:1 solution was added in 3 portions. The reaction mixture was stirred at this temperature for 15 minutes before another 3.5 mL of TFA was added, and then continued to stir at room temperature for 2 hours. Volatile components were evaporated and yield light yellow oil. The crude mixture was directly carried into next step. MS (LC/MS): 199.2 [M+Na]
Name
tert-butyl 4-[(dimethylphosphoryl)methyl]piperazine-1-carboxylate
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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